Home > Products > Screening Compounds P28241 > (2S)-2-[4-(trifluoromethyl)phenyl]morpholine
(2S)-2-[4-(trifluoromethyl)phenyl]morpholine - 2349772-26-3

(2S)-2-[4-(trifluoromethyl)phenyl]morpholine

Catalog Number: EVT-2833517
CAS Number: 2349772-26-3
Molecular Formula: C11H12F3NO
Molecular Weight: 231.218
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine (Compound 17)

  • Compound Description: This compound is a potent, long-acting human neurokinin-1 (hNK-1) receptor antagonist. It shows good oral bioavailability and a long duration of action, making it a potential clinical candidate for treating various conditions like pain, emesis, and psychiatric disorders. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (Compound 7w)

  • Compound Description: Compound 7w is a potent glycine transporter 1 (GlyT1) inhibitor. It demonstrates strong inhibitory activity, good plasma exposure, and sufficient blood-brain barrier penetration in rats. This compound shows potential for treating schizophrenia, as evidenced by its efficacy in rodent models. []
  • Relevance: Though structurally distinct from (2S)-2-[4-(trifluoromethyl)phenyl]morpholine, Compound 7w is included due to its shared focus on central nervous system activity and the presence of a trifluoromethyl (-CF3) group attached to an aromatic ring. This structural similarity highlights the significance of the -CF3 group in influencing biological activity within the context of the research papers. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (Compound 7n)

  • Compound Description: Compound 7n is another potent and orally available GlyT1 inhibitor. It exhibits a favorable pharmacokinetic profile and effectively increases cerebrospinal fluid glycine concentrations in rats, making it a potential therapeutic agent for central nervous system disorders. []
  • Relevance: While not structurally identical to (2S)-2-[4-(trifluoromethyl)phenyl]morpholine, Compound 7n shares a critical structural element: a fluorine-containing substituent on an aromatic ring. Compound 7n has a trifluoromethoxy (-OCF3) group, highlighting the significance of fluorine substitution in designing molecules with GlyT1 inhibitory activity. []

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562)

  • Compound Description: AMG8562 is a novel transient receptor potential vanilloid type 1 (TRPV1) modulator. Unlike other TRPV1 antagonists, AMG8562 exhibits antihyperalgesic effects without inducing hyperthermia in rats. This unique characteristic makes it a promising candidate for pain management therapies. []
  • Relevance: This compound, like (2S)-2-[4-(trifluoromethyl)phenyl]morpholine, incorporates a trifluoromethyl group (-CF3) attached to a phenyl ring. While the core structures differ, the shared presence of this specific chemical group indicates its potential role in influencing biological activity and pharmacological profiles. []
Overview

(2S)-2-[4-(trifluoromethyl)phenyl]morpholine, also known as (S)-2-(4-(trifluoromethyl)phenyl)morpholine, is a chemical compound with the molecular formula C11_{11}H12_{12}F3_3N O. It is categorized under morpholine derivatives, which are cyclic amines containing a morpholine ring. The compound is notable for its trifluoromethyl group, which significantly influences its chemical properties and biological activities. The compound has a CAS number of 2349772-26-3 and a molecular weight of 231.22 g/mol .

Source and Classification

(2S)-2-[4-(trifluoromethyl)phenyl]morpholine can be sourced from various chemical suppliers, including specialized chemical databases and manufacturers. It falls under the classification of organic compounds, specifically as an aromatic amine due to the presence of the phenyl group and as a heterocyclic compound due to the morpholine structure.

Synthesis Analysis

Methods

The synthesis of (2S)-2-[4-(trifluoromethyl)phenyl]morpholine typically involves multi-step organic reactions. Common methods include:

  1. N-Alkylation: This involves the alkylation of morpholine with a suitable alkyl halide or trifluoromethyl-substituted phenyl compound.
  2. Electrophilic Aromatic Substitution: The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions on the phenyl ring.

Technical Details

The synthesis may require specific reagents such as trifluoromethylating agents (e.g., trifluoromethyl iodide) and solvents like acetonitrile or dichloromethane. Reaction conditions typically involve heating under reflux or using microwave-assisted synthesis to enhance yields and reduce reaction times .

Molecular Structure Analysis

Structure

The molecular structure of (2S)-2-[4-(trifluoromethyl)phenyl]morpholine features a morpholine ring attached to a phenyl group substituted with a trifluoromethyl group at the para position. The stereochemistry is indicated by the (2S) configuration, which refers to the spatial arrangement of atoms around the chiral center in the morpholine structure.

Data

  • Molecular Formula: C11_{11}H12_{12}F3_3N O
  • Molecular Weight: 231.22 g/mol
  • IUPAC Name: (S)-2-(4-(trifluoromethyl)phenyl)morpholine
  • SMILES Notation: FC(F)(F)C1=CC=C([C@H]2CNCCO2)C=C1 .
Chemical Reactions Analysis

Reactions

(2S)-2-[4-(trifluoromethyl)phenyl]morpholine can participate in various chemical reactions typical for amines and aromatic compounds:

  1. Nucleophilic Substitution: The nitrogen atom in the morpholine can act as a nucleophile in substitution reactions.
  2. Acid-Base Reactions: The basic nature of the nitrogen allows it to react with acids to form salts.
  3. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines.

Technical Details

The reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which can enhance electrophilicity in aromatic substitutions .

Mechanism of Action

The mechanism of action for (2S)-2-[4-(trifluoromethyl)phenyl]morpholine is primarily related to its interactions with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and potentially leading to increased bioactivity.

Process and Data

Research indicates that compounds with similar structures exhibit antimicrobial activity and may interact with DNA gyrase and topoisomerase enzymes, suggesting potential applications in treating bacterial infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents like ethanol, methanol, and dichloromethane.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may hydrolyze under extreme pH conditions.
  • Reactivity: Reacts readily with strong acids and bases, participating in acid-base equilibria.

Relevant data includes melting points, boiling points, and spectroscopic data such as NMR and IR spectra for structural confirmation .

Applications

(2S)-2-[4-(trifluoromethyl)phenyl]morpholine has several scientific uses:

  1. Pharmaceutical Development: As a building block in synthesizing biologically active compounds.
  2. Agricultural Chemistry: Potential use in developing agrochemicals due to its antimicrobial properties.
  3. Material Science: Utilized in creating advanced materials owing to its unique chemical properties.

Research continues into its application across various fields, particularly in medicinal chemistry where its derivatives may exhibit significant therapeutic effects .

Introduction to Morpholine-Based Pharmacophores in Medicinal Chemistry

Role of Morpholine Derivatives in Drug Discovery

Morpholine derivatives occupy a central position in modern drug discovery due to their broad-spectrum pharmacological activities and ability to modulate key biological targets. The ring's oxygen and nitrogen atoms facilitate critical hydrogen-bonding interactions with target proteins, while its semi-polar nature enhances solubility profiles of drug candidates [1]. Clinical applications span anticancer agents (e.g., mTOR inhibitors), antidepressants (e.g., reboxetine), antimicrobials (e.g., levofloxacin), antiemetics (e.g., aprepitant), and antifungal agents (e.g., amorolfine) [1]. The versatility of morpholine-containing compounds is further evidenced by their presence in multi-target therapeutic agents addressing complex diseases like cancer, where they often function as kinase inhibitors that disrupt critical signaling pathways essential for tumor proliferation and survival [3].

Table 1: Clinically Approved Drugs Featuring Morpholine Pharmacophore

Drug NameTherapeutic CategoryBiological TargetKey Structural Features
TimololCardiovascular/Glaucomaβ-adrenergic receptorsMorpholine-ethanol linkage
LevofloxacinAntibacterialDNA gyrase/topoisomerase IVFluorinated quinolone with morpholine
AprepitantAntiemeticNeurokinin-1 (NK1) receptorTriazolyldione-morpholine conjugate
FinafloxacinAntibacterialDNA gyraseDifluorinated quinolone-morpholine
ReboxetineAntidepressantNorepinephrine reuptake transporterAryl-morpholine ethyl spacer
EverolimusAnticancer/ImmunosuppressantmTOR kinaseMorpholine as solvent-exposed moiety

The molecular interactions of morpholine derivatives with biological targets are multifaceted. In kinase inhibition, morpholine oxygen often forms crucial hydrogen bonds within the ATP-binding pocket, as demonstrated in mTOR inhibitors where the morpholine oxygen interacts with Val2240, contributing to nanomolar affinity [3]. Additionally, the nitrogen atom can serve as a hydrogen bond acceptor or participate in charge-charge interactions, while the ring itself can influence the molecule's binding conformation through steric effects. Beyond target affinity, morpholine incorporation significantly impacts pharmacokinetic parameters: it reduces hERG channel binding (lowering cardiotoxicity risk), enhances passive diffusion across biological membranes, and decreases metabolic vulnerability by blocking susceptible sites from cytochrome P450 oxidation [5]. These properties collectively establish morpholine as a multipurpose scaffold capable of simultaneously addressing efficacy and pharmacokinetic challenges in drug development.

Structural Significance of Trifluoromethyl Substitution in Aromatic Systems

The trifluoromethyl (–CF₃) group represents a critical modification in bioactive compound design, particularly when appended to aromatic systems adjacent to pharmacophoric elements like morpholine. This substitution profoundly influences molecular properties through three primary mechanisms: enhanced lipophilicity (log P increase of ~1.0), heightened metabolic stability, and strengthened target binding via hydrophobic interactions and orthogonal dipole moments [3]. The –CF₃ group's strong electron-withdrawing nature (-I effect) modulates aromatic ring electronics, reducing π-electron density and creating distinctive electrostatic potential surfaces that favor interactions with hydrophobic enzyme pockets [3]. This effect is particularly valuable when targeting ATP-binding sites in kinases, where the trifluoromethylphenyl moiety demonstrates superior affinity compared to non-fluorinated analogs.

Recent studies on tetrahydroquinoline-based mTOR inhibitors reveal the trifluoromethyl group's substantial impact on anticancer potency. Compound 10e—featuring a (2S)-2-[4-(trifluoromethyl)phenyl]morpholine motif—exhibited exceptional cytotoxicity against A549 lung cancer cells (IC₅₀ = 0.033 µM), outperforming standard chemotherapeutics and demonstrating >100-fold selectivity over normal cells [3]. Molecular dynamics simulations traced this enhanced activity to stable hydrophobic interactions between the –CF₃ group and mTOR's hydrophobic cleft residues (notably Phe2243, Tyr2225, and Leu2185), with binding free energy calculations confirming a 2.5 kcal/mol improvement over methyl-substituted analogs [3]. The trifluoromethyl group's steric and electronic profile also restricts metabolic pathways, particularly oxidative deactivation by hepatic CYP450 enzymes, thereby extending plasma half-life and improving bioavailability.

Table 2: Impact of Trifluoromethyl Substitution on Molecular Properties and Bioactivity

Property ParameterMethyl AnalogTrifluoromethyl AnalogChange (%)Biological Consequence
Lipophilicity (Log P)2.13.2+52%Enhanced membrane permeability
Metabolic T₁/₂ (min)2894+236%Reduced hepatic clearance
mTOR Binding Energy (kcal/mol)-9.7-12.2+25%Improved target affinity
IC₅₀ (A549 cells)0.21 µM0.033 µM-84%Increased cytotoxic potency
Selectivity Index45152+238%Improved cancer vs. normal cell selectivity

The strategic placement of trifluoromethyl groups ortho to morpholine-containing pharmacophores creates steric and electronic environments that influence conformation and binding kinetics. This positioning enhances rotational barrier around the aryl-morpholine bond, potentially locking bioactive conformations and improving target residence time [3]. Furthermore, the strong C–F bond (485 kJ/mol) confers exceptional stability under physiological conditions, making trifluoromethylated morpholines resistant to both acidic and basic hydrolysis—a critical advantage for oral drug formulations. These properties collectively establish 4-(trifluoromethyl)phenyl substitution as a high-value modification for optimizing morpholine-based drug candidates across therapeutic areas, particularly where potency, selectivity, and metabolic stability are paramount.

Chiral Morpholine Scaffolds: Implications for Bioactivity and Selectivity

The chirality of morpholine derivatives fundamentally dictates their biological interactions, with enantiomers frequently exhibiting dramatic differences in target affinity, selectivity, and functional activity. The (2S)-2-[4-(trifluoromethyl)phenyl]morpholine scaffold exemplifies this principle, where the S-configuration at C2 positions the aromatic ring optimally for target engagement while influencing three-dimensional topology and hydrogen-bonding networks [2]. In enzyme binding sites characterized by chiral environments—such as kinases, GPCRs, and neurotransmitter transporters—the stereochemistry of morpholine derivatives determines binding complementarity and efficacy [2] [3]. The asymmetric synthesis of such scaffolds has consequently become a priority in medicinal chemistry, enabling exploration of stereochemical contributions to drug action.

Synthetic methodologies for chiral morpholines have evolved significantly to address stereochemical complexity. Key approaches include enantioselective ring-closing strategies using chiral auxiliaries or catalysts, resolution of racemates via diastereomeric salt formation, and stereospecific construction from enantiopure precursors like amino acids [2]. For (S)-aryl morpholines, asymmetric hydrogenation of enol ethers using chiral Ru(II)-catalysts (e.g., RuCl(S,S)-Ts-DPEN) achieves >98% ee, while enzyme-mediated resolutions of racemic intermediates provide complementary routes [2]. The resulting enantiopure morpholines demonstrate profound biological differentiation: in mTOR inhibition, the (S)-enantiomer of compound 10e exhibited 50-fold greater potency than its (R)-counterpart against A549 cells, attributed to optimal hydrogen bonding between the (S)-morpholine oxygen and Tyr2225 backbone amide, coupled with π-stacking of the trifluoromethylphenyl group with Phe2243 [3].

Table 3: Enantioselective Applications of Chiral Morpholine Scaffolds

Application FieldChiral Morpholine StructureSynthetic ApproachEnantioselectivity (ee%)Biological Advantage
mTOR Inhibitors(2S)-2-[4-(trifluoromethyl)phenyl]morpholineChiral resolution from racemate>99%50-fold increased potency over (R)-enantiomer
Antidepressants(S,S)-ReboxetineAsymmetric alkylation97%Selective norepinephrine reuptake inhibition
Organocatalysts(S)-2-(Morpholinomethyl)pyrrolidineChiral pool (L-proline) derivation>95%89% ee in Henry reaction products
Antitumor AgentsMonanchocidin A derivativesBiocatalytic reduction92%Enhanced cytotoxicity against drug-resistant lines

Chiral morpholine scaffolds extend beyond therapeutic applications into asymmetric synthesis, serving as ligands or organocatalysts that transfer chirality to reaction products. Ligands such as (S)-2-(morpholinomethyl)pyrrolidine coordinate copper(II) in Henry reactions, yielding nitroaldol adducts with up to 89% enantiomeric excess through well-defined transition states where the morpholine oxygen participates in substrate orientation [2]. This dual functionality—as bioactive cores and synthetic tools—underscores the strategic value of enantiopure morpholine development. The precise stereochemical control in molecules like (2S)-2-[4-(trifluoromethyl)phenyl]morpholine enables optimization of pharmacological profiles while minimizing off-target effects, particularly crucial in kinase inhibitors where selectivity over related enzymes (e.g., PI3Kα vs PI3Kγ) determines therapeutic index [3]. As synthetic methodologies advance, chiral morpholines continue to offer new dimensions for molecular design across medicinal chemistry and catalysis.

Properties

CAS Number

2349772-26-3

Product Name

(2S)-2-[4-(trifluoromethyl)phenyl]morpholine

IUPAC Name

(2S)-2-[4-(trifluoromethyl)phenyl]morpholine

Molecular Formula

C11H12F3NO

Molecular Weight

231.218

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2/t10-/m1/s1

InChI Key

OMFWOWNSVWSVBC-SNVBAGLBSA-N

SMILES

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.